

Fmoc-Pentafluorophenylalanine: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: **Fmoc-Phe(F5)-OH**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis, purification, and characterization of N- α -Fmoc-L-pentafluorophenylalanine (**Fmoc-Phe(F5)-OH**), a critical building block in modern peptide chemistry and drug discovery. The unique properties conferred by the pentafluorophenyl moiety, including enhanced hydrophobicity and metabolic stability, make this amino acid derivative an invaluable tool for the development of novel peptide therapeutics.^[1] This document outlines detailed experimental protocols, presents key characterization data in a clear, tabular format, and includes workflow diagrams to illustrate the core processes involved.

Physicochemical Properties and Specifications

Fmoc-pentafluorophenylalanine is a white solid derivative of the amino acid phenylalanine.^[1] ^[2] The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS).^[1] The pentafluorinated aromatic ring significantly increases the hydrophobicity of the amino acid, which can influence the properties of the resulting peptides.^[1]

Table 1: General Properties of Fmoc-L-Pentafluorophenylalanine

Property	Value	Reference
CAS Number	205526-32-5	[3][4]
Molecular Formula	C ₂₄ H ₁₆ F ₅ NO ₄	[4][5]
Molecular Weight	477.38 g/mol	[4]
Appearance	White Solid	[2]
Storage Temperature	2-8°C	[4]

Synthesis of Fmoc-L-Pentafluorophenylalanine

The synthesis of Fmoc-L-pentafluorophenylalanine is achieved through the N-protection of L-pentafluorophenylalanine with an Fmoc-donating reagent. A common and effective method involves the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Experimental Protocol: Fmoc Protection of L-Pentafluorophenylalanine

This protocol is a general procedure for the Fmoc protection of amino acids and can be adapted for L-pentafluorophenylalanine.

Materials:

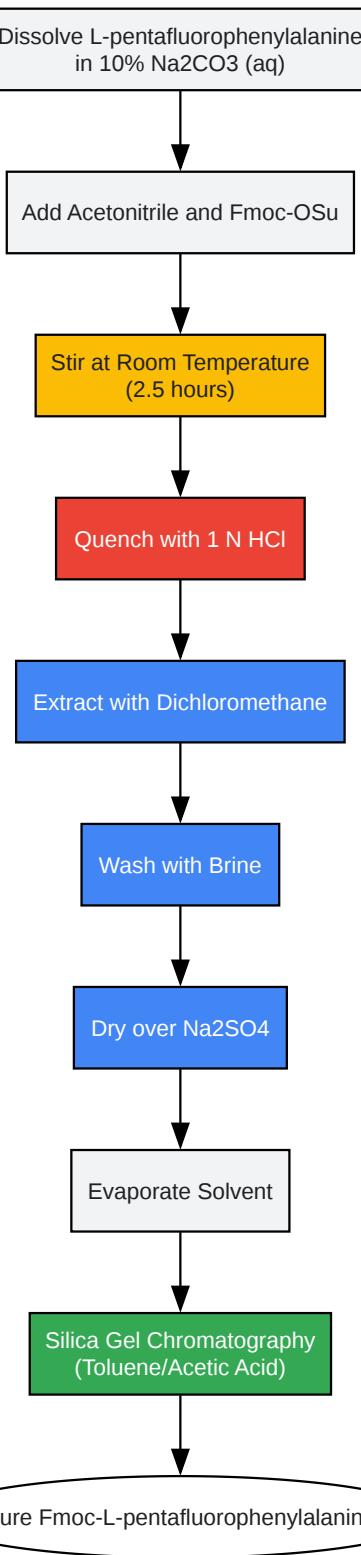
- L-pentafluorophenylalanine
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- 10% aqueous Sodium Carbonate (Na₂CO₃) solution
- Acetonitrile (CH₃CN)
- 1 N Hydrochloric Acid (HCl)
- Dichloromethane (DCM)

- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography
- Toluene
- Acetic Acid (HOAc)

Procedure:

- Dissolve the crude L-pentafluorophenylalanine (1 equivalent) in 10% aqueous Na₂CO₃ solution.
- To this solution, add acetonitrile followed by Fmoc-OSu (0.95 equivalents).
- Stir the resulting mixture vigorously at room temperature for 2.5 hours.
- After the reaction is complete, pour the mixture into 1 N HCl.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na₂SO₄ and filter.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a toluene/acetic acid (e.g., 9:1 v/v) eluent system to isolate the pure Fmoc-L-pentafluorophenylalanine.

Synthesis and Purification Workflow

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Caption: Workflow for the synthesis and purification of Fmoc-L-pentafluorophenylalanine.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-pentafluorophenylalanine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Data

The following table summarizes typical characterization data for Fmoc-L-pentafluorophenylalanine.

Table 2: Characterization Data for Fmoc-L-Pentafluorophenylalanine

Analysis	Specification	Reference
Purity (HPLC)	≥95% - 99.17%	[6][7]
Optical Rotation $[\alpha]D$	-20.5 \pm 1.0° (c = 1 in methanol)	[4]
Proton NMR (^1H NMR)	Conforms to structure	[2][7]
Carbon-13 NMR (^{13}C NMR)	Conforms to structure	[2][7]
Mass Spectrometry (MS)	Conforms to molecular weight	[8]

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

- System: Reverse-phase HPLC (RP-HPLC)
- Column: C18 stationary phase
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
- Detection: UV absorbance at 254 nm.

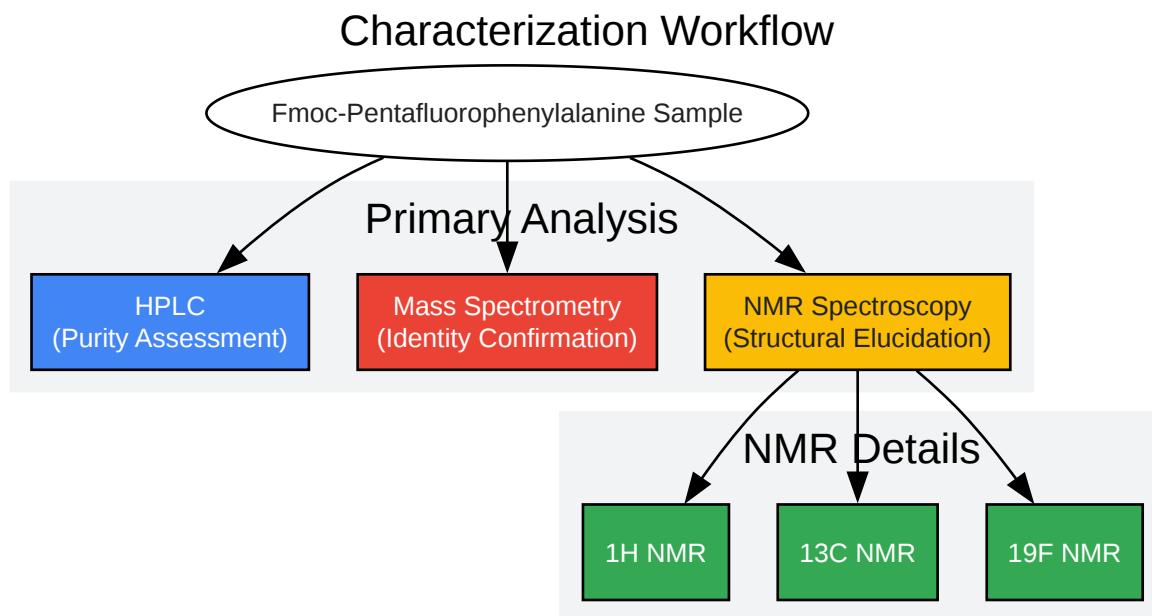
- Expected Outcome: A major peak corresponding to Fmoc-L-pentafluorophenylalanine, with purity calculated from the peak area percentage.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- ^1H NMR: Expected signals include aromatic protons from the Fmoc group and the pentafluorophenyl ring, as well as aliphatic protons from the alanine backbone and the Fmoc group.
- ^{13}C NMR: Expected signals for all unique carbon atoms in the molecule.
- ^{19}F NMR: This is a crucial technique for fluorinated compounds. A complex multiplet is expected for the five fluorine atoms on the phenyl ring.

3.2.3. Mass Spectrometry (MS)

- Technique: Electrospray ionization (ESI) is commonly used.
- Mode: Can be run in either positive or negative ion mode.
- Expected m/z: In positive mode, the protonated molecule $[\text{M}+\text{H}]^+$ is expected at approximately m/z 478.4. In negative mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ is expected at approximately m/z 476.4.



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Caption: A logical workflow for the comprehensive characterization of Fmoc-pentafluorophenylalanine.

Application in Solid-Phase Peptide Synthesis (SPPS)

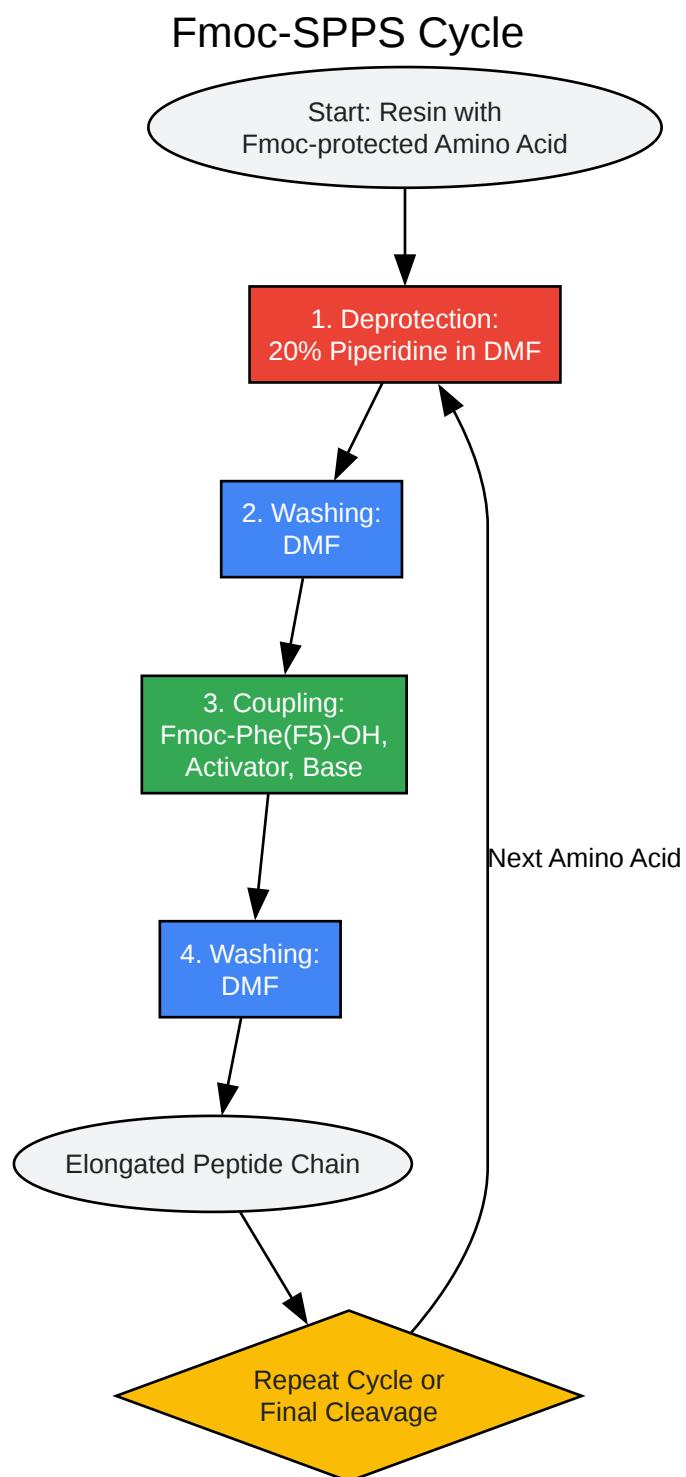
Fmoc-pentafluorophenylalanine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.^[4] The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.

Standard SPPS Cycle with Fmoc-Pentafluorophenylalanine

- Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
- Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.
- Coupling: Fmoc-pentafluorophenylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) and then added to the resin to

form a new peptide bond.

- Washing: The resin is washed again to remove unreacted reagents.
- This cycle is repeated for each subsequent amino acid in the desired peptide sequence.



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Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc-pentafluorophenylalanine.

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